molecular formula C24H25N3O6S2 B11261473 Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B11261473
M. Wt: 515.6 g/mol
InChI Key: YVKAWGJCZYMKEQ-UHFFFAOYSA-N
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Description

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a sulfonyl group, a pyrimidinone ring, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidinone derivative with a thiol compound.

    Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the benzoate ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl and pyrimidinone groups are key functional moieties that can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group, sulfonyl group, and pyrimidinone ring in a single molecule allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C24H25N3O6S2

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 2-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O6S2/c1-3-4-7-16-10-12-17(13-11-16)35(31,32)20-14-25-24(27-22(20)29)34-15-21(28)26-19-9-6-5-8-18(19)23(30)33-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,26,28)(H,25,27,29)

InChI Key

YVKAWGJCZYMKEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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